An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and reactivity of 2-Chloro-5-methoxypyridin-3-amine. This compound serves as a critical building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active heterocyclic compounds. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate practical application in a research setting.
Core Chemical and Physical Properties
2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. Its structure incorporates a chlorine atom at the 2-position, an amine group at the 3-position, and a methoxy group at the 5-position, bestowing upon it a unique reactivity profile for further chemical modifications.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 2-Chloro-5-methoxypyridin-3-amine.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| CAS Number | 720666-45-5 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Flash Point | 142.4 °C | [1] |
| Refractive Index | 1.578 | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
| pKa (Predicted) | 0.21 ± 0.10 | [1] |
Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Doublet (d) | 1H | Pyridine H-6 |
| ~ 6.9 - 7.1 | Doublet (d) | 1H | Pyridine H-4 |
| ~ 3.8 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| ~ 3.5 - 4.5 (broad) | Singlet (s) | 2H | Amine (-NH₂) |
¹³C NMR (Carbon NMR) Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-5 (Carbon attached to -OCH₃) |
| ~ 140 - 145 | C-2 (Carbon attached to -Cl) |
| ~ 135 - 140 | C-3 (Carbon attached to -NH₂) |
| ~ 125 - 130 | C-6 (Pyridine CH) |
| ~ 110 - 115 | C-4 (Pyridine CH) |
| ~ 55 - 60 | Methoxy Carbon (-OCH₃) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch (two bands) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C and C=N Aromatic Ring Stretch | Pyridine Ring |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |
| 1250 - 1020 | C-N Stretch | Aryl Amine (-NH₂) |
| 850 - 750 | C-Cl Stretch | Chloro-aromatic |
Synthesis and Reactivity
2-Chloro-5-methoxypyridin-3-amine is typically synthesized from more readily available dichlorinated or nitrated pyridine precursors. Its reactivity is dominated by the nucleophilic character of the amino group and the susceptibility of the chloro-substituted carbon to nucleophilic aromatic substitution (SₙAr).
Representative Synthetic Workflow
The diagram below illustrates a plausible synthetic route to 2-Chloro-5-methoxypyridin-3-amine, starting from 2,3-dichloro-5-nitropyridine. This multi-step process involves selective methoxylation, followed by reduction of the nitro group.
Experimental Protocol: Synthesis via Nucleophilic Substitution and Reduction
The following protocol is a representative method adapted from procedures for analogous compounds.
Materials:
-
2,3-Dichloro-5-nitropyridine
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, condenser, magnetic stirrer, and standard laboratory glassware.
Procedure:
Step 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 2-Chloro-5-methoxypyridin-3-amine
-
To a 500 mL round-bottom flask, add the crude 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and glacial acetic acid (10-15 mL per gram).
-
Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-Chloro-5-methoxypyridin-3-amine as a solid.
Role in Drug Discovery and Development
The structural features of 2-Chloro-5-methoxypyridin-3-amine make it a valuable scaffold in medicinal chemistry. The chlorine at the 2-position is a key reactive handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or SₙAr. The amino group at the 3-position often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes.[8]
Logical Relationship as a Kinase Inhibitor Building Block
This compound is frequently utilized as a starting material for the synthesis of complex heterocyclic systems that function as kinase inhibitors, which are critical in oncology.[9][10][11]
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 7. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 11. mdpi.com [mdpi.com]
